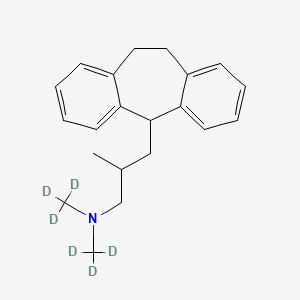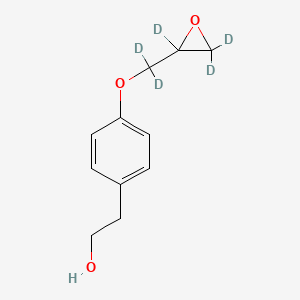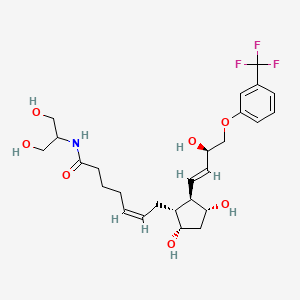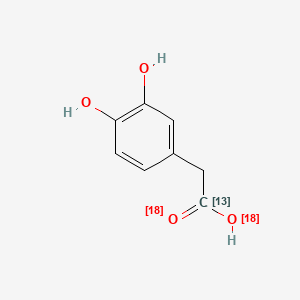
Gimeracil-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gimeracil-13C3 is an antitumor agent and a potent inhibitor of dihydropyrimidine dehydrogenase (DPD) used as an adjunct to antineoplastic therapy . It is used to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents .
Synthesis Analysis
A practical three-step synthetic approach to gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates .Molecular Structure Analysis
The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Chemical Reactions Analysis
Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .Physical And Chemical Properties Analysis
The molecular formula of Gimeracil-13C3 is C2(13C)3H4ClNO2 . The molecular weight is 148.52 .Wissenschaftliche Forschungsanwendungen
Chemotherapy Sensitization
Gimeracil has been found to sensitize cell-killing effects of anticancer drugs such as camptothecin (CPT), 5-FU, and hydroxyurea, making it a valuable adjunct in chemotherapy treatments .
Hyperthermia Treatment Enhancement
Studies have shown that Gimeracil can enhance the effectiveness of hyperthermia treatments, which use heat to damage and kill cancer cells while sparing normal tissues .
Pharmaceutical Standards
Gimeracil-13C3 serves as a certified organic standard for instrument calibration in ion-exchange chromatography (IC) applications, which are crucial for environmental or food analysis and quality control .
Maintenance Chemotherapy
Gimeracil is used in maintenance chemotherapy (MCT) after first-line therapy in advanced gastric cancer (AGC), aiming to improve patient outcomes and manage disease progression .
Dihydropyrimidine Dehydrogenase Inhibition
As a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), Gimeracil-13C3 is used in antitumor agents to increase the concentration and effect of active components within chemotherapy regimens .
Wirkmechanismus
Target of Action
Gimeracil-13C3, also known as Gimeracil, primarily targets the enzyme dihydropyrimidine dehydrogenase (DPD) . DPD is involved in the degradation of pyrimidine, including the anticancer drug 5-fluorouracil (5-FU) . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, thereby increasing its systemic concentrations and therapeutic effectiveness .
Mode of Action
Gimeracil functions by reversibly and selectively blocking DPD . This inhibition results in higher 5-FU levels and a prolonged half-life of the substance . The increased concentration of 5-FU allows for a sustained effect against cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Gimeracil is the metabolism of 5-FU . By inhibiting DPD, Gimeracil prevents the degradation of 5-FU, leading to increased concentrations of 5-FU in the body . This allows for a more potent and sustained anticancer effect .
Pharmacokinetics
The pharmacokinetics of Gimeracil involve its role in increasing the systemic concentrations and therapeutic effectiveness of other antineoplastic agents, particularly 5-FU . By inhibiting DPD, Gimeracil prevents the breakdown of 5-FU, allowing for higher concentrations of 5-FU to be achieved with a lower dose of tegafur . This also reduces the toxic side effects associated with higher doses of tegafur .
Result of Action
The result of Gimeracil’s action is an increased concentration and effect of 5-FU within chemotherapy regimens . This leads to a more potent and sustained anticancer effect . By mimicking a class of compounds called “pyrimidines” that are essential components of RNA and DNA, 5-FU is able to insert itself into strands of DNA and RNA, thereby halting the replication process necessary for continued cancer growth .
Action Environment
The action environment of Gimeracil-13C3 is primarily within the context of antineoplastic therapy, where it is used as an adjunct to increase the concentration and effect of the main active components within chemotherapy regimens
Safety and Hazards
Gimeracil is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Gimeracil .
Zukünftige Richtungen
Gimeracil is currently used as an adjunct to antineoplastic therapy . It is approved by the European Medicines Agency (EMA) and is available in combination with Oteracil and Tegafur within the commercially available product "Teysuno" . The main active ingredient in Teysuno is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells . Future research may focus on exploring other potential applications of Gimeracil in cancer treatment.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gimeracil-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved through the use of labeled starting materials and selective reactions that incorporate the isotopes into specific positions of the molecule.", "Starting Materials": [ "Uracil-13C2", "2,4-Dihydroxypyrimidine", "Ethyl chloroformate", "Triethylamine", "Benzene", "Methanol", "Potassium carbonate", "Methanesulfonic acid", "Sodium borohydride", "Acetic acid", "Hydrogen gas" ], "Reaction": [ "Step 1: Uracil-13C2 is reacted with 2,4-dihydroxypyrimidine in the presence of ethyl chloroformate and triethylamine to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine.", "Step 2: The above product is then reacted with benzene in the presence of methanol and potassium carbonate to form 5-ethoxycarbonyl-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 3: The product from step 2 is then treated with methanesulfonic acid to remove the ethyl ester group and form 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene.", "Step 4: Sodium borohydride reduction of the above product yields 5-carboxy-2,4-dihydroxy-6-13C- pyrimidine-13C- benzene-5-ol.", "Step 5: The above product is then acetylated with acetic anhydride and pyridine to yield 1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-methylurea-13C3.", "Step 6: The final step involves the hydrogenation of the above product in the presence of a palladium/carbon catalyst to form Gimeracil-13C3." ] } | |
CAS-Nummer |
1184979-29-0 |
Molekularformel |
C5H4ClNO2 |
Molekulargewicht |
148.519 |
IUPAC-Name |
5-chloro-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI-Schlüssel |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES |
C1=C(C(=CNC1=O)Cl)O |
Synonyme |
5-Chloro-4-hydroxy-2(1H)-pyridinone-13C3; 5-Chloro-2,4-dihydroxypyridine-13C3; 5-Chloro-4-hydroxy-2-pyridone-13C3; Gimestat-13C3; CDHP -13C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)


